molecular formula C7H6O6S B1259331 3-sulfooxybenzoic acid

3-sulfooxybenzoic acid

Cat. No.: B1259331
M. Wt: 218.19 g/mol
InChI Key: MZYPOJMKJHCOQG-UHFFFAOYSA-N
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Description

3-Sulfooxybenzoic acid (C₇H₆O₆S) is a sulfonic acid ester derivative of benzoic acid, characterized by a sulfonate group (-SO₃H) attached via an oxygen atom to the benzene ring at the meta position relative to the carboxylic acid group. Its molecular weight is 218.179 g/mol, and it exhibits moderate acidity due to the electron-withdrawing effects of both the carboxylic acid and sulfonate groups . The compound is synthesized via sulfonation reactions, such as treating benzoic acid derivatives with chlorosulfonic acid, followed by hydrolysis to yield the sulfonated product .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in designing enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and sulfonamide-based drugs .

Properties

Molecular Formula

C7H6O6S

Molecular Weight

218.19 g/mol

IUPAC Name

3-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

MZYPOJMKJHCOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzoic acid-3-O-sulphate can be synthesized from 3-hydroxybenzoic acid through sulfonation. The process involves the reaction of 3-hydroxybenzoic acid with sulfuric acid or sulfur trioxide to introduce the sulphate group .

Industrial Production Methods: In an industrial setting, the preparation of 3-sulfooxybenzoic acid typically involves the use of oleum (a solution of sulfur trioxide in sulfuric acid) to sulfonate 3-hydroxybenzoic acid. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete sulfonation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzoic acid-3-O-sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenylsulfate, it can donate a hydron to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including those involving enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-sulfooxybenzoic acid with analogous sulfonated/sulfamoyl benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) pKa (Sulfonate/Sulfamoyl) Key Applications
This compound C₇H₆O₆S 218.18 ~2.8–3.0* ~–1.5 (SO₃H) Drug intermediates, enzyme inhibitors
4-Methoxy-3-sulfamoylbenzoic acid C₈H₉NO₅S 231.22 3.54 9.07 (sulfamoyl NH) Antimicrobial agents, kinase inhibitors
3-Sulfobenzoic acid C₇H₆O₅S 202.18 3.78 ~–1.2 (SO₃H) Polymer synthesis, ion-exchange resins
3-Fluorosulfonylbenzoic acid C₇H₅FO₅S 220.17 ~2.5–3.0* N/A Reactive intermediate for fluorinated pharmaceuticals
4-Chloro-3-sulfamoylbenzoic acid C₇H₆ClNO₄S 235.65 3.47 6.38 (sulfamoyl NH) Diuretics, antihypertensive drugs

*Estimated based on analogous benzoic acid derivatives.

Key Observations:

Acidity : The sulfonate group in this compound significantly lowers the pKa of the carboxylic acid group (≈2.8–3.0) compared to unsubstituted benzoic acid (pKa ≈4.2). This is comparable to 3-sulfobenzoic acid (pKa 3.78) but more acidic than sulfamoyl derivatives (pKa 3.47–3.54), where the sulfamoyl group (-SO₂NH₂) exerts a weaker electron-withdrawing effect .

Solubility : Sulfonate-containing compounds (e.g., this compound) exhibit higher water solubility due to the ionic nature of the sulfonate group, whereas sulfamoyl derivatives are less polar and more lipid-soluble .

Q & A

Q. How do discrepancies in reported sulfonation efficiencies of this compound arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from variable reaction kinetics (e.g., competing sulfonation at ortho vs. para positions) or incomplete purification. Address this by conducting time-resolved reaction monitoring via in situ FT-IR or Raman spectroscopy. Use isotopic labeling (34S^{34}S) to track sulfonate group incorporation and quantify regioselectivity .

Q. What experimental designs are optimal for studying the enzymatic desulfation of this compound in metabolic pathways?

  • Methodological Answer : Use recombinant sulfatases (e.g., aryl sulfatase from Pseudomonas aeruginosa) in pH-controlled buffers (pH 7.4, 37°C). Monitor desulfation kinetics via UV-Vis spectroscopy (absorbance shift at 280 nm) or 31P^{31}P-NMR for phosphate byproducts. Include negative controls with enzyme inhibitors (e.g., phosphate analogs) to confirm specificity .

Q. How can researchers differentiate between covalent and non-covalent interactions of this compound with proteins?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. For covalent adducts, use SDS-PAGE with fluorescence labeling (e.g., dansyl chloride) or MALDI-TOF mass spectrometry to detect mass shifts. Compare results with molecular docking simulations to predict interaction sites .

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound’s environmental persistence?

  • Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., soil pH, microbial diversity). Use principal component analysis (PCA) to reduce dimensionality in multi-parameter datasets (e.g., degradation rates across 10+ soil types). Validate with bootstrapping to assess confidence intervals for half-life estimates .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data, per IUPAC guidelines .
  • Data Contradictions : Use orthogonal validation methods (e.g., NMR + LC-MS) to resolve analytical discrepancies. Publish raw datasets in supplementary materials for peer review .
  • Safety : Adopt fume hood protocols for sulfonation reactions and use PPE compliant with ISO 374-1 standards to mitigate exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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